3-(2-Fluorophenyl)-4-propylpyrrolidine
Description
3-(2-Fluorophenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a propyl group. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C13H18FN/c1-2-5-10-8-15-9-12(10)11-6-3-4-7-13(11)14/h3-4,6-7,10,12,15H,2,5,8-9H2,1H3 |
InChI Key |
XNZGYDGAHPXVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with propylamine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a suitable solvent such as acetonitrile and a catalyst like platinum or palladium on carbon .
Industrial Production Methods
For industrial production, the process is often optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(2-Fluorophenyl)-4-propylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-4-methylpyrrolidine
- 3-(2-Fluorophenyl)-4-ethylpyrrolidine
- 3-(2-Fluorophenyl)-4-butylpyrrolidine
Uniqueness
3-(2-Fluorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications .
Biological Activity
3-(2-Fluorophenyl)-4-propylpyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(2-Fluorophenyl)-4-propylpyrrolidine features a pyrrolidine ring substituted with a 2-fluorophenyl group and a propyl chain. This unique substitution pattern is thought to influence both its chemical reactivity and biological activity, making it a valuable scaffold in drug discovery.
The biological activity of 3-(2-Fluorophenyl)-4-propylpyrrolidine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may modulate their activity, leading to various biological effects. The compound has been investigated for its potential antiviral and anti-inflammatory properties, as well as its utility in treating neurological disorders .
Structure-Activity Relationships (SAR)
Research indicates that the structural features of 3-(2-Fluorophenyl)-4-propylpyrrolidine significantly affect its pharmacological properties. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins. Studies have shown that modifications to the pyrrolidine ring can lead to variations in biological activity, highlighting the importance of careful structural optimization in drug design .
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, including 3-(2-Fluorophenyl)-4-propylpyrrolidine:
- Antiviral Activity : A study indicated that compounds similar in structure to 3-(2-Fluorophenyl)-4-propylpyrrolidine exhibited antiviral properties by inhibiting viral replication through interference with viral RNA synthesis.
- Anti-inflammatory Effects : In vitro assays demonstrated that certain pyrrolidine derivatives could inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
- Neurological Applications : Research into the compound's effects on neurotransmitter systems has shown promise for developing treatments for conditions like depression and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
